molecular formula C15H18N2O2 B2737076 5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one CAS No. 1483770-93-9

5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one

Cat. No. B2737076
CAS RN: 1483770-93-9
M. Wt: 258.321
InChI Key: SUMLYZGAIAGDQK-UHFFFAOYSA-N
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Description

“5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one” is a compound that contains a 1,2,3,4-tetrahydroisoquinoline structural motif . This motif is an important part of various natural products and therapeutic lead compounds . In recent years, there has been considerable research interest in the synthesis of its C (1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been a topic of interest in recent years . Traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinoline is a key fragment of a diverse range of alkaloids and bioactive molecules . It has garnered significant attention due to its presence in various natural and non-natural compounds with intriguing biological properties .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline have been studied extensively . In particular, reactions involving the isomerization of an iminium intermediate (exo/endo isomerization) are highlighted .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroisoquinoline is a dark yellow liquid at room temperature, slightly denser than water, and soluble in it .

Scientific Research Applications

Safety And Hazards

The safety and hazards associated with 1,2,3,4-tetrahydroisoquinoline are significant. It has been classified as Acute Tox. 2 Dermal - Acute Tox. 3 Oral - Acute Tox. 4 Inhalation - Aquatic Chronic 3 - Eye Dam. 1 - Skin Corr. 1B - STOT SE 2 .

Future Directions

The future directions in the research of 1,2,3,4-tetrahydroisoquinoline derivatives involve the development of new and environmentally friendly methods for their synthesis . There is also a focus on the development of novel tetrahydroisoquinoline analogs with potent biological activity .

properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-14-6-5-12(9-16-14)15(19)17-8-7-11-3-1-2-4-13(11)10-17/h1-4,12H,5-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMLYZGAIAGDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one

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